
Fmoc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid is a derivative of amino acids used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the synthesis process. The compound’s structure includes a nitrophenyl group, which can be utilized in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of Fmoc protection and deprotection efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
化学反应分析
Types of Reactions
Fmoc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using bases such as piperidine or sodium azide.
Substitution Reactions: The nitrophenyl group can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride.
Common Reagents and Conditions
Deprotection: Piperidine in DMF or sodium azide in a solvent-dependent condition.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Tin(II) chloride in the presence of a base like triethylamine.
Major Products Formed
Deprotection: Removal of the Fmoc group yields the free amino acid.
Substitution: Formation of substituted nitrophenyl derivatives.
Reduction: Conversion of the nitro group to an amino group.
科学研究应用
Chemistry
Fmoc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid is widely used in solid-phase peptide synthesis. The Fmoc group provides a temporary protection for the amino group, allowing for the stepwise construction of peptides.
Biology
In biological research, the compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays.
Medicine
The compound is utilized in the development of peptide-based drugs. The ability to synthesize peptides with high precision makes it valuable in medicinal chemistry.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of therapeutic peptides.
作用机制
The mechanism of action of Fmoc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid involves the protection and deprotection of the amino group during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the selective deprotection of the amino group. This enables the stepwise addition of amino acids to build peptides.
相似化合物的比较
Similar Compounds
Fmoc-Lys(Npa)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Cys(Trt)-OH: Used for the protection of cysteine residues in peptides.
Fmoc-Gly-OH: A simpler Fmoc-protected amino acid used in peptide synthesis.
Uniqueness
Fmoc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid is unique due to the presence of the nitrophenyl group, which provides additional reactivity and can be used in various chemical modifications. This makes it a versatile building block in peptide synthesis and other chemical applications.
属性
分子式 |
C24H20N2O6 |
|---|---|
分子量 |
432.4 g/mol |
IUPAC 名称 |
(2S)-2-[amino-(2-nitrophenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid |
InChI |
InChI=1S/C24H20N2O6/c25-22(18-11-5-6-12-20(18)26(30)31)21(23(27)28)24(29)32-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21-22H,13,25H2,(H,27,28)/t21-,22?/m0/s1 |
InChI 键 |
JGVDTOSSOCTGEH-HMTLIYDFSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@@H](C(C4=CC=CC=C4[N+](=O)[O-])N)C(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(C4=CC=CC=C4[N+](=O)[O-])N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



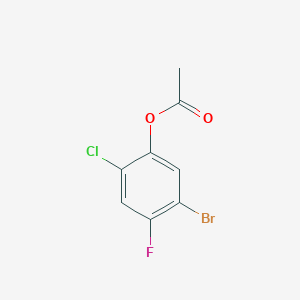
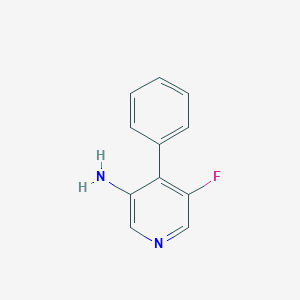
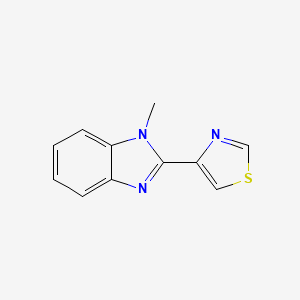
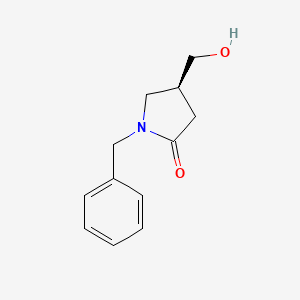
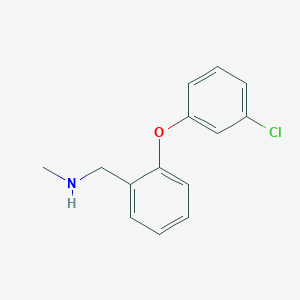
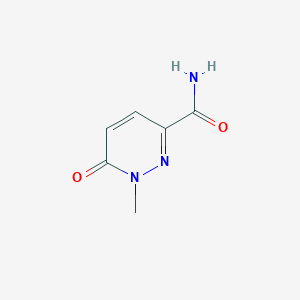

![2-morpholino-2-oxoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13924035.png)
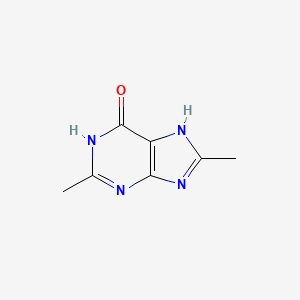


![2-Bromo-6,12-dihydro-6,6,12,12-tetramethylindeno[1,2-b]fluorene](/img/structure/B13924057.png)

